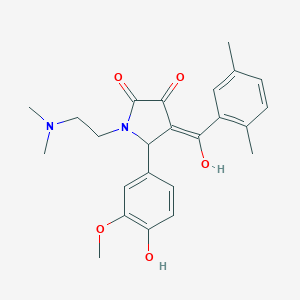
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one, also known as DMDBIO, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and disease progression.
作用机制
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one exerts its inhibitory effect on the Wnt/β-catenin signaling pathway by binding to the intracellular protein Dishevelled (Dvl), which is a key mediator of the pathway. This binding prevents the activation of downstream effectors such as β-catenin, which is required for the transcription of Wnt target genes. 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to specifically target the PDZ domain of Dvl, which is essential for its function in the Wnt pathway.
Biochemical and Physiological Effects
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to have a range of biochemical and physiological effects in various cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, promote the differentiation of stem cells into specific lineages, and regulate the development of various organs and tissues. 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
One of the major advantages of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is its high potency and selectivity for the Wnt/β-catenin signaling pathway. This makes it an ideal tool for studying the role of this pathway in various biological processes and disease states. However, one of the limitations of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have therapeutic potential for a range of diseases. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, which could have implications for the development of regenerative medicine therapies. Finally, the use of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in combination with other drugs or therapies could provide new insights into the complex interplay between signaling pathways in disease states.
合成方法
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 2,5-dimethylbenzoyl chloride with 3-(4-hydroxy-3-methoxyphenyl)-1-(2-dimethylaminoethyl)-1,5-dihydro-2H-pyrrol-2-one, followed by the hydroxylation of the resulting compound using sodium periodate. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been extensively used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes and disease states. It has been shown to inhibit the proliferation and migration of cancer cells, promote the differentiation of stem cells, and regulate the development of various organs and tissues. 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has also been used to investigate the molecular mechanisms underlying the pathogenesis of diseases such as Alzheimer's, Parkinson's, and diabetes.
属性
产品名称 |
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one |
|---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-14-6-7-15(2)17(12-14)22(28)20-21(16-8-9-18(27)19(13-16)31-5)26(11-10-25(3)4)24(30)23(20)29/h6-9,12-13,21,27-28H,10-11H2,1-5H3/b22-20+ |
InChI 键 |
QSFSIWPRKGTDNK-LSDHQDQOSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
